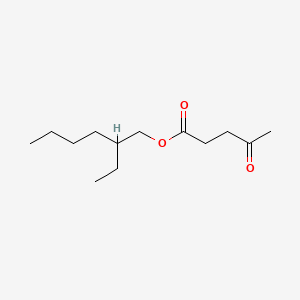
2-(Hex-5-enyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hex-5-enyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The structure of this compound includes a pyridine ring substituted at the second position with a hex-5-enyl group, which is a six-carbon chain with a double bond between the fifth and sixth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-enyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with hex-5-enyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide. The product is then purified through distillation or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the coupling reactions. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Hex-5-enyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hex-5-enylpiperidine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Hex-5-enylpiperidine.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
2-(Hex-5-enyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Hex-5-enyl)pyridine involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting enzyme activity. The hex-5-enyl group may interact with hydrophobic regions of biological membranes, influencing membrane fluidity and permeability. These interactions can modulate cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
2-(Hex-5-enyl)pyridine vs. 2-(Hex-5-enyl)pyridone: The presence of a carbonyl group in the pyridone derivative significantly alters its reactivity and biological activity.
This compound vs. 2-(Hex-5-enyl)piperidine: The reduction of the pyridine ring to a piperidine ring changes the compound’s basicity and hydrogen bonding capabilities.
Uniqueness: this compound is unique due to the presence of both an aromatic pyridine ring and an aliphatic hex-5-enyl group
Propriétés
Numéro CAS |
71532-23-5 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-hex-5-enylpyridine |
InChI |
InChI=1S/C11H15N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h2,6-7,9-10H,1,3-5,8H2 |
Clé InChI |
ZYORITKNDAIZAN-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)













